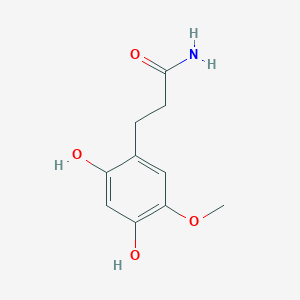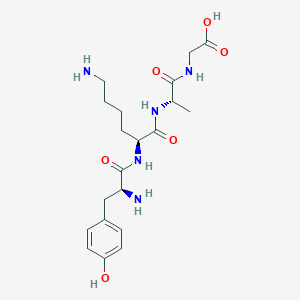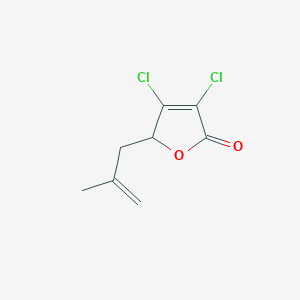
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)-: is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of two chlorine atoms and a 2-methyl-2-propenyl group attached to the furanone ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- can be achieved through several synthetic routes. One common method involves the chlorination of 2(5H)-furanone derivatives followed by the introduction of the 2-methyl-2-propenyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized furanone derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. The chlorine atoms and the 2-methyl-2-propenyl group play a crucial role in its reactivity and biological activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)-
- 2(5H)-Furanone, 3,4-dichloro-5-(2-methylpropyl)-
- 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-butyl)-
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
600738-35-0 |
|---|---|
Formule moléculaire |
C8H8Cl2O2 |
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
3,4-dichloro-2-(2-methylprop-2-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H8Cl2O2/c1-4(2)3-5-6(9)7(10)8(11)12-5/h5H,1,3H2,2H3 |
Clé InChI |
WHLGSPNZRSLJGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1C(=C(C(=O)O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
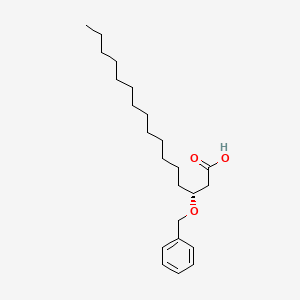

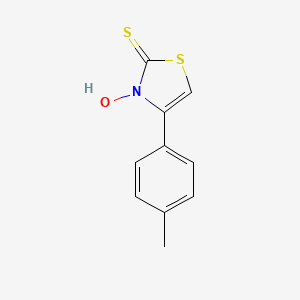
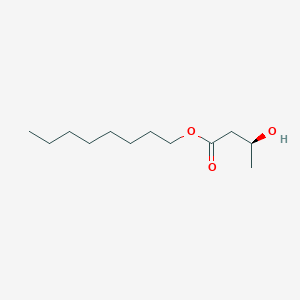
![Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-](/img/structure/B12576757.png)
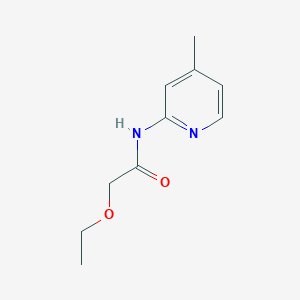
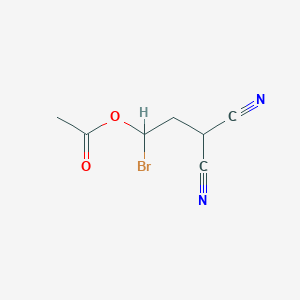
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
![Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)](/img/structure/B12576782.png)

